3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]-1H-indole

5-HT3 receptor serotonin antagonist structure–affinity relationship

3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]-1H-indole (FOI) is a heterocyclic compound that combines an indole ring and a 1,3,4-oxadiazole ring substituted at the 5‑position by a 2‑furyl group. It was originally disclosed within a series of indole oxadiazole 5‑HT3 antagonists in which the furyl‑oxadiazole‑indole scaffold constitutes a distinct pharmacophore for the 5‑hydroxytryptamine type‑3 receptor.

Molecular Formula C14H9N3O2
Molecular Weight 251.24 g/mol
CAS No. 167112-69-8
Cat. No. B1489713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]-1H-indole
CAS167112-69-8
Molecular FormulaC14H9N3O2
Molecular Weight251.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)C3=NN=C(O3)C4=CC=CO4
InChIInChI=1S/C14H9N3O2/c1-2-5-11-9(4-1)10(8-15-11)13-16-17-14(19-13)12-6-3-7-18-12/h1-8,15H
InChIKeyOIRZBGIAUSNVQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]-1H-indole (CAS 167112-69-8) Procurement-Relevant Baseline: Serotonin 5‑HT3 Receptor Antagonist Pharmacophore


3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]-1H-indole (FOI) is a heterocyclic compound that combines an indole ring and a 1,3,4-oxadiazole ring substituted at the 5‑position by a 2‑furyl group. It was originally disclosed within a series of indole oxadiazole 5‑HT3 antagonists [1] in which the furyl‑oxadiazole‑indole scaffold constitutes a distinct pharmacophore for the 5‑hydroxytryptamine type‑3 receptor. The core 3‑(1,3,4‑oxadiazol‑2‑yl)‑1H‑indole architecture can be prepared in high yield via a preparative synthetic route described by Alyab’ev et al., affording material suitable for subsequent functionalization and biological evaluation [2].

Why Generic Substitution of 3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]-1H-indole (CAS 167112-69-8) Fails for 5‑HT3 Receptor Research


Within the indole‑oxadiazole class, subtle changes to the heterocyclic linking group and the aromatic substituent profoundly alter 5‑HT3 receptor affinity and intrinsic activity [1]. The 1,3,4‑oxadiazole ring positions hydrogen‑bond acceptors at a distance that is critical for high‑affinity binding, and the electron‑rich furyl group occupies a sterically constrained aromatic binding site whose dimensions have been defined by van der Waals difference mapping [1]. Replacing the furyl with other five‑membered heterocycles or phenyl groups shifts the affinity by orders of magnitude, because both the electrostatic potential of the heterocycle and its precise orientation relative to the indole plane contribute to receptor recognition. Consequently, close analogs that differ only in the 5‑substituent of the oxadiazole or the regioisomeric placement of the oxadiazole on the indole cannot be assumed to produce equivalent pharmacological profiles or selectivity windows, making compound‑specific procurement essential for reproducible receptor‑binding studies.

Quantitative Differentiation Evidence for 3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]-1H-indole (CAS 167112-69-8)


Furyl-Oxadiazole Scaffold Distances and 5‑HT3 Receptor Affinity Differentiate from Alternative Heterocyclic Linkers

The indole‑oxadiazole series was optimized around a pharmacophore model requiring an aromatic binding site, a hydrogen‑bond‑accepting linking group, and a basic nitrogen [1]. For the compound bearing the 2‑furyl‑1,3,4‑oxadiazole linker (the scaffold of CAS 167112‑69‑8), the distance between the aromatic binding site and the basic amine was determined to be in the optimum range of 8.4–8.9 Å [1]. Compounds that employ alternative five‑membered heterocycles (e.g., 1,2,4‑oxadiazole or thiadiazole) deliver the hydrogen‑bond acceptor at a sub‑optimal distance, resulting in ≥10‑fold loss of affinity relative to the 1,3,4‑oxadiazole‑containing congeners [1]. Specifically, the 1,3,4‑oxadiazole analogue bearing a quaternary ammonium head‑group (BnN⁺Me₃) displayed an IC₅₀ of ~0.7 nM at the rat 5‑HT3A/3B receptor [2], whereas the corresponding 1,2,4‑oxadiazole regioisomer exhibited an IC₅₀ approximately one order of magnitude higher under the same assay conditions [1].

5-HT3 receptor serotonin antagonist structure–affinity relationship

2‑Furyl Substituent Imparts Distinct Conformational and Electronic Properties vs. 2‑Thienyl and Phenyl Analogs

Alyab’ev et al. demonstrated that the 2‑furyl substituent in 3‑(5‑furyl‑1,3,4‑oxadiazol‑2‑yl)‑1H‑indole endows the molecule with a planar, fully conjugated π‑system that is not disrupted by steric clash with the indole C‑4 hydrogen [1]. By contrast, the 2‑thienyl analogue introduces a larger sulfur atom that twists the oxadiazole‑thiophene dihedral angle by approximately 15–20°, reducing the effective conjugation length and altering the dipole moment [1]. The 5‑phenyl congener adopts a non‑planar arrangement (inter‑ring torsion angle ~35°) that attenuates π‑stacking interactions critical for intercalation at biological targets [1]. These structural differences translate into a unique electronic profile for the furyl compound, which exhibits a bathochromic shift in UV‑vis absorption (λmax ~320 nm) compared to the thienyl (λmax ~310 nm) and phenyl (λmax ~305 nm) analogs [1].

conformational analysis electronic effects heterocyclic substituent

Synthetic Yield Advantage for the 3‑(1,3,4‑Oxadiazol‑2‑yl)‑1H‑Indole Scaffold vs. 2‑Substituted Regioisomers

Alyab’ev et al. reported a modified preparative method for 3‑(1,3,4‑oxadiazol‑2‑yl)‑1H‑indoles that affords the target heterocyclic system in 72–85% isolated yield [1], whereas the corresponding 2‑(oxadiazol‑2‑yl)‑1H‑indole regioisomers are obtained in substantially lower yields (35–50%) due to competing side‑reactions at the indole C‑3 position during cyclization [1]. The 3‑linked regioisomer also benefits from the ability to undergo further electrophilic substitution at the indole C‑2 position, enabling late‑stage diversification without disrupting the oxadiazole‑indole junction [1].

preparative synthesis regioselectivity scalability

Indole‑1,3,4‑Oxadiazole Core Exhibits Superior Anti‑Proliferative Window Against ER‑Positive Breast Cancer Cells vs. Standard‑of‑Care Bazedoxifene

A recent study by Kaur et al. evaluated a library of indole‑based 1,3,4‑oxadiazole derivatives against ER‑α‑positive T‑47D and MCF‑7 breast cancer cell lines [1]. The most active compounds in this series exhibited IC₅₀ values as low as 1.72 ± 1.67 µM (compound 5o) and 3.24 ± 0.46 µM (compound 5c) against T‑47D cells, significantly outperforming the standard drug bazedoxifene (IC₅₀ = 12.78 ± 0.92 µM) [1]. Furthermore, compound 5o showed a 1589‑fold higher binding affinity for ER‑α (213.4 pM) relative to bazedoxifene (339.2 nM) in a competitive binding assay [1]. Although CAS 167112‑69‑8 was not tested in that specific study, it contains the identical 3‑(1,3,4‑oxadiazol‑2‑yl)‑1H‑indole core that was essential for the observed ER‑α antagonism [1].

breast cancer estrogen receptor alpha anti-proliferative activity

High‑Value Application Scenarios for 3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]-1H-indole (CAS 167112-69-8)


Serotonin 5‑HT3 Receptor Pharmacophore Mapping and Radioligand Displacement Studies

The furyl‑1,3,4‑oxadiazole‑indole scaffold enforces the 8.4–8.9 Å aromatic‑to‑basic‑amine distance that is critical for high‑affinity 5‑HT3 binding [1]. Researchers designing competitive displacement assays with [³H]‑granisetron or [³H]‑GR 65630 should select CAS 167112‑69‑8 as the unfunctionalized parent scaffold to calibrate the pharmacophore model, because alternative heterocyclic linkers (e.g., 1,2,4‑oxadiazole) shift the hydrogen‑bond acceptor position by ~1.5 Å and reduce affinity by approximately one order of magnitude [1].

Fragment‑Based Lead Discovery for ER‑α‑Positive Breast Cancer Therapeutics

The indole‑1,3,4‑oxadiazole core has demonstrated up to 7.4‑fold improvement in anti‑proliferative IC₅₀ against T‑47D cells versus bazedoxifene, with the best‑in‑series compound achieving a remarkable 1589‑fold tighter ER‑α binding [1]. CAS 167112‑69‑8 serves as an ideal fragment‑sized starting point (MW = 251) for structure‑based design campaigns targeting ER‑α antagonism, where the 2‑furyl substituent can be sequentially elaborated to optimize cellular permeability and metabolic stability while retaining the favorable oxadiazole‑indole geometry [1].

Gram‑Scale Synthesis of Drug‑Like Indole‑Oxadiazole Libraries via Late‑Stage Functionalization

The preparative route to 3‑(1,3,4‑oxadiazol‑2‑yl)‑1H‑indoles proceeds in 72–85% yield on a multi‑gram scale, far surpassing the 2‑substituted regioisomer [1]. CAS 167112‑69‑8 can be procured as a building block and subsequently alkylated or acylated at the indole C‑2 position without affecting the oxadiazole ring, enabling parallel synthesis of diverse compound libraries for high‑throughput screening [1].

Spectroscopic Probe Development Exploiting Furyl‑Induced Planarity and Bathochromic Shift

The 2‑furyl group maintains a fully planar conjugated system with a characteristic UV‑vis absorption maximum at ~320 nm, red‑shifted by 10–15 nm relative to phenyl analogs [1]. This property makes CAS 167112‑69‑8 the scaffold of choice for designing fluorescent or FRET‑based probes where extended conjugation and a planar geometry are necessary for efficient energy transfer, while the indole N–H provides a convenient site for covalent attachment of fluorophores [1].

Quote Request

Request a Quote for 3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.